1-Propyne, 1-(ethylthio)-
CAS No.: 13597-15-4
Cat. No.: VC19695380
Molecular Formula: C5H8S
Molecular Weight: 100.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13597-15-4 |
|---|---|
| Molecular Formula | C5H8S |
| Molecular Weight | 100.18 g/mol |
| IUPAC Name | 1-ethylsulfanylprop-1-yne |
| Standard InChI | InChI=1S/C5H8S/c1-3-5-6-4-2/h4H2,1-2H3 |
| Standard InChI Key | HYQQDBGCQLTFKD-UHFFFAOYSA-N |
| Canonical SMILES | CCSC#CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Propyne, 1-(ethylthio)- belongs to the class of thioethers (sulfides), where a sulfur atom bridges an ethyl group and a propyne moiety. The IUPAC name 1-ethylsulfanylprop-1-yne precisely describes its structure: a triple bond (alkyne) at the first carbon of a three-carbon chain, with an ethylsulfanyl (-S-C2H5) group attached to the same carbon. The molecular geometry, inferred from its InChI (InChI=1S/C5H8S/c1-3-5-6-4-2/h4H2,1-2H3), suggests a linear configuration at the alkyne carbon, with the ethylthio group introducing steric and electronic perturbations.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 13597-15-4 |
| Molecular Formula | C5H8S |
| Molecular Weight | 100.18 g/mol |
| IUPAC Name | 1-Ethylsulfanylprop-1-yne |
| Canonical SMILES | CCSC#CC |
| InChI Key | HYQQDBGCQLTFKD-UHFFFAOYSA-N |
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR) for 1-Propyne, 1-(ethylthio)- remain unpublished, computational models predict key features:
-
IR Spectroscopy: A strong absorption band near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch), with additional peaks at 650–750 cm⁻¹ (C-S bond vibrations).
-
NMR Spectroscopy: The alkyne proton (H-C≡C) is expected to resonate at δ 1.8–2.1 ppm in NMR, while the ethylthio group’s methylene protons (S-CH2-CH3) would appear as a quartet near δ 2.5–3.0 ppm.
Synthesis and Manufacturing
Primary Synthetic Routes
The most documented synthesis involves the nucleophilic substitution of propyne with ethyl mercaptan (ethanethiol, C2H5SH) under basic conditions. This one-step reaction proceeds via deprotonation of ethyl mercaptan to generate a thiolate anion (C2H5S⁻), which attacks the electrophilic terminal alkyne carbon:
Typical catalysts include alkali metal hydroxides (e.g., NaOH) or alkoxides (e.g., NaOCH3), with yields optimized at temperatures of 50–70°C.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–70°C |
| Catalyst | NaOH, KOH, NaOCH3 |
| Reaction Time | 4–6 hours |
| Solvent | Polar aprotic (DMF) |
Purification and Isolation
Post-synthesis, the crude product is typically purified via fractional distillation under reduced pressure (boiling point data unavailable in literature). Chromatographic methods (e.g., silica gel column chromatography) may resolve impurities, though the compound’s volatility necessitates careful handling.
Physicochemical Properties
Thermodynamic Parameters
-
LogP (Octanol-Water): Estimated at 1.8–2.3, indicating moderate hydrophobicity.
-
Water Solubility: Likely <1 g/L at 25°C, consistent with analogous thioethers.
Stability and Reactivity
The compound’s stability is influenced by:
-
Protic Environments: Susceptible to acid-catalyzed hydrolysis of the thioether bond.
-
Oxidative Conditions: The sulfur atom may oxidize to sulfoxide or sulfone derivatives.
-
Alkyne Reactivity: Participates in Huisgen cycloadditions, Sonogashira couplings, and polymerization under catalytic conditions.
Applications in Research and Industry
Organic Synthesis
1-Propyne, 1-(ethylthio)- serves as a versatile synthon due to its dual functional groups:
-
Thioether Linkages: Facilitates the construction of sulfur-containing heterocycles (e.g., thiophenes) via cyclization reactions.
-
Alkyne Coupling: Used in click chemistry to generate triazoles or conjugated polymers.
Materials Science
The compound’s potential applications include:
-
Conductive Polymers: Incorporation into polythiophene analogs for organic electronics.
-
Ligand Design: Coordination to transition metals (e.g., Pd, Cu) in catalytic systems.
Table 3: Emerging Applications
| Application Field | Functionality Utilized | Current Research Focus |
|---|---|---|
| Organic Electronics | Conjugated alkyne-thioether | Polymer conductivity tuning |
| Catalysis | Metal-ligand interactions | Heterogeneous catalyst design |
| Medicinal Chemistry | Bioisostere for ethers | Prodrug development |
Future Directions and Research Gaps
Critical areas for further investigation include:
-
Thermodynamic Characterization: Experimental determination of melting/boiling points, enthalpy of formation.
-
Catalytic Applications: Exploration in cross-coupling reactions and asymmetric synthesis.
-
Toxicological Studies: In vitro and in vivo assessments to establish safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume